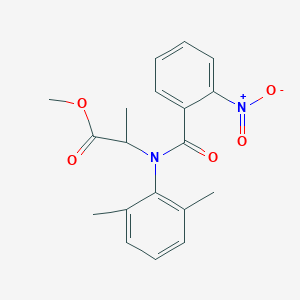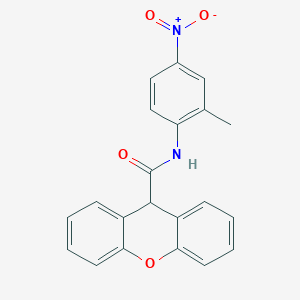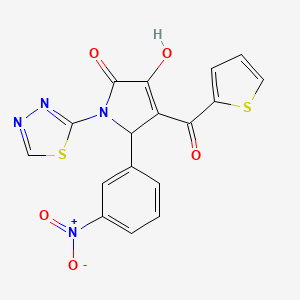
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as DNTU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DNTU is a urea derivative that has been found to exhibit potent pharmacological activities, making it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is not fully understood, but it is believed to involve the inhibition of amyloid-beta peptide aggregation and the modulation of various signaling pathways involved in neuronal survival and function. N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to activate the Akt and ERK signaling pathways, which are known to promote cell survival and growth. Additionally, N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to inhibit the activation of the JNK signaling pathway, which is involved in cell death and apoptosis.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of amyloid-beta peptide aggregation, the modulation of various signaling pathways involved in neuronal survival and function, and the promotion of cell survival and growth. Additionally, N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for further research. Additionally, the synthesis method for N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been optimized for large-scale production, making it a cost-effective approach for the preparation of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, including the development of novel formulations and delivery systems to enhance its bioavailability and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea and its potential therapeutic applications for the treatment of various neurological disorders. Finally, the potential toxicity and safety of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea need to be further evaluated to ensure its suitability for clinical use.
Synthesemethoden
The synthesis of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves the reaction of 2,4-difluoroaniline with 1,2,3,4-tetrahydro-1-naphthylamine in the presence of a carbodiimide coupling agent. The resulting product is then treated with urea to yield N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in high purity and yield. This synthesis method has been optimized for large-scale production, making it a cost-effective approach for the preparation of N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-(2,4-difluorophenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been found to exhibit potent neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-12-8-9-16(14(19)10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-2,4,6,8-10,15H,3,5,7H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRYRCFTJYRTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Difluorophenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)
![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)
![2-fluoro-N-[5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5060251.png)
![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)

![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)


![N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5060289.png)
![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)


